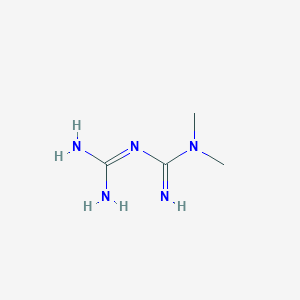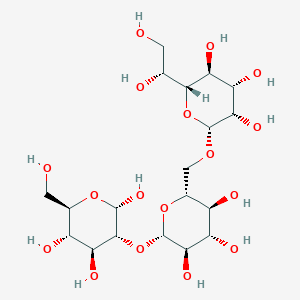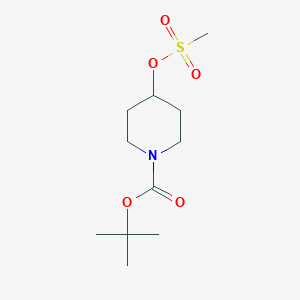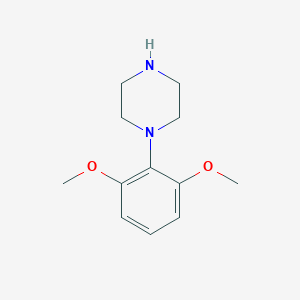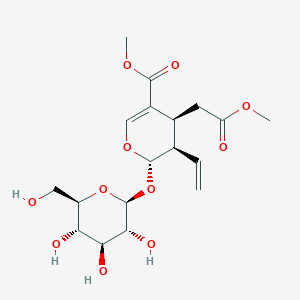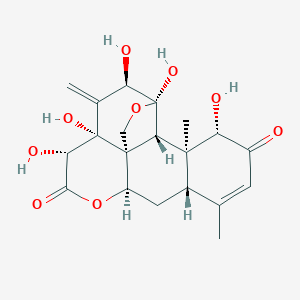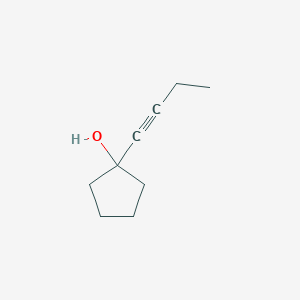
Tetraethyl(3-aminopropylidene)bisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethyl(3-aminopropylidene)bisphosphonate is a chemical compound with the molecular formula C11H27NO6P2 and a molecular weight of 331.28 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of phosphonate groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl(3-aminopropylidene)bisphosphonate typically involves the reaction of diethyl phosphite with 3-aminopropylidene. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product . Quality control measures are implemented to ensure the consistency and reliability of the compound produced.
Análisis De Reacciones Químicas
Types of Reactions
Tetraethyl(3-aminopropylidene)bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can modify the aminopropylidene group, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while reduction can produce aminopropylidene derivatives with altered functional groups .
Aplicaciones Científicas De Investigación
Tetraethyl(3-aminopropylidene)bisphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and as a precursor for the preparation of other phosphonate compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Mecanismo De Acción
The mechanism of action of Tetraethyl(3-aminopropylidene)bisphosphonate involves its interaction with specific molecular targets and pathways. The compound’s phosphonate groups allow it to bind to metal ions and enzymes, influencing various biochemical processes. In the context of bone-related applications, it inhibits osteoclast-mediated bone resorption by interfering with the mevalonate pathway, leading to reduced bone degradation .
Comparación Con Compuestos Similares
Similar Compounds
- Tetraethyl(3-aminopropylidene)bisphosphonate
- Tetraethyl(3-amino-1,1-propanediyl)bis(phosphonate)
- 3,4-diethyl-5,5-diphosphonatoheptan-3-amine
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research .
Propiedades
Número CAS |
141473-49-6 |
|---|---|
Fórmula molecular |
C11H23NO6P2-4 |
Peso molecular |
327.25 g/mol |
Nombre IUPAC |
3,4-diethyl-5,5-diphosphonatoheptan-3-amine |
InChI |
InChI=1S/C11H27NO6P2/c1-5-9(10(12,6-2)7-3)11(8-4,19(13,14)15)20(16,17)18/h9H,5-8,12H2,1-4H3,(H2,13,14,15)(H2,16,17,18)/p-4 |
Clave InChI |
LFGGTLHRXVULPC-UHFFFAOYSA-J |
SMILES |
CCOP(=O)(C(CCN)P(=O)(OCC)OCC)OCC |
SMILES canónico |
CCC(C(CC)(CC)N)C(CC)(P(=O)([O-])[O-])P(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B114573.png)
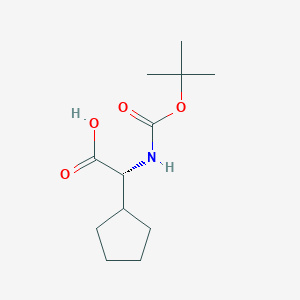
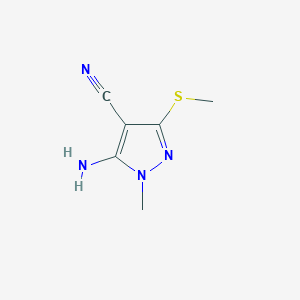
![N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline;trihydrochloride](/img/structure/B114580.png)
